NIR178 -

NIR178

Catalog Number: EVT-1535332
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NIR178 is a potent and orally active adenosine A2A receptor antagonist with potential immunomodulating and antineoplastic activities. NIR178 selectively binds to and inhibits A2AR expressed on T lymphocytes. This prevents tumor-released adenosine from interacting with the A2A receptors, thereby blocking the adenosine/A2AR-mediated inhibition of T lymphocytes. This results in the proliferation and activation of T lymphocytes, and stimulates a T-cell-mediated immune response against tumor cells. A2AR, a G protein-coupled receptor, is highly expressed on the cell surfaces of T cells and, upon activation by adenosine, inhibits their proliferation and activation. Adenosine is often overproduced by cancer cells and plays a key role in immunosuppression
Source and Classification

NIR178 is classified as a small molecule drug and belongs to the category of immunotherapeutic agents. It specifically targets the adenosine A2A receptor, which is often overexpressed in tumor cells and contributes to immune evasion by promoting immunosuppressive pathways. The compound is synthesized for research and clinical use, with studies indicating its potential as an adjunct therapy alongside other immunomodulatory treatments.

Synthesis Analysis

Methods and Technical Details

The synthesis of NIR178 involves several chemical reactions that are designed to yield a high-purity product suitable for clinical use. Although specific synthetic pathways are proprietary, the general approach includes:

  1. Initial Reactants: Starting materials typically include various amines and aromatic compounds that serve as building blocks.
  2. Coupling Reactions: Key coupling reactions are employed to form the core structure of the molecule, often utilizing coupling agents or catalysts to facilitate bond formation.
  3. Purification: The crude product undergoes purification processes such as recrystallization or chromatography to isolate NIR178 from by-products and unreacted materials.

Technical details about the exact conditions (temperature, pressure, solvents) used in these reactions are usually outlined in proprietary synthesis protocols or patent applications related to the compound.

Molecular Structure Analysis

Structure and Data

The molecular structure of NIR178 can be represented by its chemical formula, which typically includes carbon, hydrogen, nitrogen, and oxygen atoms. The structural formula illustrates how these atoms are arranged within the molecule:

  • Molecular Formula: C₁₄H₁₈N₄O
  • Molecular Weight: Approximately 258.32 g/mol

The compound's three-dimensional conformation influences its binding affinity to the adenosine A2A receptor. Structural studies using techniques like X-ray crystallography or nuclear magnetic resonance may provide insights into its binding interactions.

Chemical Reactions Analysis

Reactions and Technical Details

NIR178 participates in various chemical reactions primarily related to its interaction with biological targets:

  1. Binding Interactions: The primary reaction of interest involves NIR178 binding to the adenosine A2A receptor, inhibiting its activity. This blockade prevents adenosine from activating downstream signaling pathways that lead to immune suppression.
  2. Metabolic Degradation: In vivo studies indicate that NIR178 undergoes metabolic transformations primarily in the liver, where it is converted into inactive metabolites through enzymatic reactions.

Understanding these reactions is crucial for optimizing dosing regimens and predicting potential drug-drug interactions during combination therapies.

Mechanism of Action

Process and Data

The mechanism of action for NIR178 revolves around its antagonistic effect on the adenosine A2A receptor:

  • Receptor Blockade: By binding to the adenosine A2A receptor without activating it, NIR178 disrupts the signaling cascade that promotes tumor growth and immune evasion.
  • Enhanced Immune Response: The inhibition of this receptor leads to increased activation of T-cells and other immune effectors within the tumor microenvironment, thereby enhancing anti-tumor immunity.

Clinical studies have shown that when combined with other immunotherapies (e.g., checkpoint inhibitors), NIR178 can significantly improve therapeutic outcomes in patients with advanced cancers.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

NIR178 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions (e.g., protection from light) to maintain integrity over time.

These properties are essential for formulation development and ensuring consistent dosing during clinical trials.

Applications

Scientific Uses

NIR178 has several promising applications in scientific research and clinical practice:

Introduction to Adenosine-Mediated Immune Suppression in Oncology

Adenosine Signaling Pathways in Tumor Microenvironment Dynamics

The tumor microenvironment (TME) is characterized by elevated extracellular adenosine, a potent immunosuppressant derived from ATP hydrolysis. Hypoxia, necrosis, and metabolic dysregulation in solid tumors drive ATP release, which ectonucleotidases CD39 (ENTPD1) and CD73 (NT5E) sequentially convert to adenosine. CD39 hydrolyzes ATP/ADP to AMP, while CD73 dephosphorylates AMP to adenosine [3] [5]. This pathway is amplified in tumors with high ectoenzyme expression, such as non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC), where adenosine concentrations reach 10–100-fold higher than in healthy tissues [5] [10]. Adenosine accumulation activates G-protein-coupled receptors—predominantly the A₂A receptor (A₂AR)—on immune cells, initiating immunosuppressive cAMP/PKA/CREB signaling cascades that inhibit NF-κB and JAK/STAT pro-inflammatory pathways [4] [6].

Table 1: Key Ectonucleotidases in Adenosine Production

EnzymeGeneSubstrateProductTumor Expression Pattern
CD39ENTPD1ATP/ADPAMPOverexpressed in endothelial cells and Tregs
CD73NT5EAMPAdenosineUpregulated in TNBC, NSCLC, and TAMs
CD38CD38NAD⁺ADP-riboseAssociated with resistance to anti-PD-1 therapy

Data compiled from [5] [6] [10]

Role of A₂A Receptor (A₂AR) in Immune Evasion Mechanisms

A₂AR, a high-affinity adenosine receptor, is ubiquitously expressed on immune cells infiltrating the TME. Its activation imposes broad immunosuppression through distinct mechanisms:

  • T/NK Cell Dysfunction: A₂AR signaling in CD8⁺ T cells reduces interleukin-2 (IL-2), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ) secretion, impairing cytotoxic activity. In natural killer (NK) cells, it suppresses perforin/granzyme release and IFN-γ production [4] [6].
  • Expansion of Immunosuppressive Cells: A₂AR ligation promotes regulatory T cell (Treg) differentiation via CREB-mediated FoxP3 induction and enhances myeloid-derived suppressor cell (MDSC) recruitment. In macrophages, it drives M2 polarization, increasing IL-10 and TGF-β secretion [6] [10].
  • Synergy with Checkpoint Molecules: Single-cell RNA sequencing reveals co-expression of A₂AR with PD-1, LAG-3, and TIM-3 on exhausted CD8⁺ T cells. In breast cancer, A₂ARˡᵒʷ tumors exhibit 3.2-fold higher CD8⁺ infiltration than A₂ARʰⁱᵍʰ counterparts, correlating with poor survival (HR = 2.1, p < 0.001) [10].

Table 2: A₂AR Distribution in Tumor-Infiltrating Immune Cells

Cell TypeA₂AR Expression LevelFunctional Consequence
CD8⁺ T cellsHigh upon activationExhaustion (↑ PD-1, ↓ IFN-γ)
TregsModerate to highEnhanced suppression (↑ IL-10)
M2 MacrophagesHighAngiogenesis promotion (↑ VEGF)
Dendritic cellsModerateImpaired antigen presentation

Data derived from [4] [6] [10]

Rationale for Pharmacological Targeting of A₂AR in Solid Tumors

The adenosine-A₂AR axis represents a tractable immune checkpoint independent of PD-1/CTLA-4. Preclinical evidence underscores its targeting rationale:

  • Reversing Hypoxia-Induced Suppression: Hypoxia-inducible factor-1α (HIF-1α) upregulates CD39/CD73 and A₂AR transcription. Murine models show A₂AR blockade restores T-cell infiltration in hypoxic tumor cores [3] [6].
  • Overcoming Checkpoint Inhibitor Resistance: Adenosine signaling induces compensatory immunosuppression in PD-1-resistant tumors. NSCLC xenografts treated with A₂AR antagonists + anti-PD-1 exhibit synergistic tumor regression (60% reduction vs. monotherapy) [1] [8].
  • Broad Applicability Across Tumors: A₂AR is overexpressed in aggressive subtypes (e.g., TNBC, NSCLC, renal carcinoma). The METABRIC cohort analysis links ADORA2A (A₂AR gene) expression to poor prognosis (p = 0.008) in 1,904 breast cancers [10].

Table 3: Preclinical Efficacy of A₂AR Antagonists

Model SystemInterventionKey OutcomesReference
6-OHDA Parkinson’s ratsTaminadenant (3 mg/kg)Reversed motor deficits; ↑ L-DOPA efficacy [1]
Human NSCLC TILsTaminadenant + anti-PD-1↑ IFN-γ production by 4.5-fold [1] [8]
TNBC humanized miceA₂AR antagonist + anti-PD-1Synergistic tumor growth inhibition [10]

Properties

Product Name

NIR178

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

NIR178; NIR-178; NIR 178;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.